molecular formula C12H10S B1345620 1H,3H-Naphtho[1,8-cd]thiopyran CAS No. 203-85-0

1H,3H-Naphtho[1,8-cd]thiopyran

Cat. No.: B1345620
CAS No.: 203-85-0
M. Wt: 186.27 g/mol
InChI Key: PIUJLKSYKOKWMI-UHFFFAOYSA-N
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Description

1H,3H-Naphtho[1,8-cd]thiopyran is an organic compound with the molecular formula C12H10S and a molecular weight of 186.27 g/mol It is a heterocyclic compound containing both sulfur and carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1H,3H-Naphtho[1,8-cd]thiopyran can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of naphthalene derivatives with sulfur-containing reagents can lead to the formation of this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and may require the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1H,3H-Naphtho[1,8-cd]thiopyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives .

Mechanism of Action

The mechanism of action of 1H,3H-Naphtho[1,8-cd]thiopyran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H,3H-Naphtho[1,8-cd]thiopyran can be compared with other similar compounds, such as:

    1H,3H-Naphtho[1,8-cd]pyran-1-one: This compound has a similar structure but contains an oxygen atom instead of sulfur.

    3H-Naphtho[2,1-b]thiopyran-1(2H)-one: Another sulfur-containing heterocycle with a different arrangement of atoms.

    2H-Naphtho[1,2-b]thiopyran-4(3H)-one: A related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for various applications in scientific research and industry .

Properties

IUPAC Name

3-thiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUJLKSYKOKWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174187
Record name 1H,3H-Naphtho(1,8-cd)thiopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203-85-0
Record name 1H,3H-Naphtho(1,8-cd)thiopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-2-thiaphenalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H,3H-Naphtho(1,8-cd)thiopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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